5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Description
Historical Development and Classification
5-(1-Hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid emerged during the late 20th century as part of efforts to optimize imidazolinone herbicides. Initially synthesized as a metabolite of imazethapyr (a widely used herbicide), its discovery paralleled advancements in understanding plant enzyme inhibition mechanisms. The compound belongs to the pyridinecarboxylic acid derivatives, characterized by a pyridine backbone fused with an imidazolinone ring system. Its classification as a secondary metabolite or intermediate in herbicide degradation pathways underscores its role in agricultural chemistry.
Table 1: Key Historical Milestones
| Year | Development | Reference |
|---|---|---|
| 1980s | Synthesis of imidazolinone herbicides begins | |
| 1997 | Identification as imazethapyr metabolite | |
| 2005 | Structural characterization and biological activity studies |
Significance in Agricultural Chemistry
This compound plays a critical role in herbicide metabolism and environmental fate studies. As a hydroxylated derivative of imazethapyr, it contributes to the understanding of degradation pathways in soil and plant systems. Its structural similarity to active herbicides enables researchers to study structure-activity relationships (SAR) for optimizing weed control efficacy. For example, the hydroxyethyl group enhances solubility, influencing translocation within plants.
Key Contributions:
Nomenclature and Identification Systems
The compound’s systematic name reflects its complex structure, while alternative identifiers facilitate cross-referencing in databases.
Table 2: Nomenclature and Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 134887-87-9 | |
| SMILES | CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(C)O)C(=O)O)C | |
| InChI Key | MVEDPQWFIBWXND-UHFFFAOYSA-N |
Relationship to Imidazolinone Herbicide Family
The compound shares structural and functional traits with imidazolinone herbicides, which inhibit ALS to disrupt branched-chain amino acid synthesis in plants.
Structural Comparison with Key Herbicides:
| Compound | R-Group at Pyridine Position 5 | Herbicidal Activity |
|---|---|---|
| Imazethapyr | Ethyl | Active herbicide |
| 5-(1-Hydroxyethyl) Derivative | Hydroxyethyl | Metabolite/intermediate |
| Imazamox | Methoxymethyl | Active herbicide |
The hydroxyethyl modification reduces phytotoxicity compared to parent compounds but provides insights into metabolic resistance mechanisms in weeds.
Global Usage and Economic Importance
While not commercially marketed as a standalone herbicide, this compound is integral to the lifecycle of imidazolinone herbicides. The global imidazolinone market, valued at $1.2 billion in 2023, is projected to grow at a 7.5% CAGR through 2033, driven by demand for sustainable weed control.
Economic Drivers:
- Crop Resistance Traits: Adoption of ALS inhibitor-resistant crops (e.g., Clearfield® systems) sustains demand for imidazolinones.
- Environmental Persistence: Studies on metabolites like this compound inform regulatory decisions and resistance management strategies.
Table 3: Global Herbicide Market Trends (2023–2033)
| Metric | Value (2023) | Projected (2033) |
|---|---|---|
| Imidazolinone Market | $1.2 billion | $2.4 billion |
| Asia-Pacific Share | 45% | 50% |
| R&D Investment | $180 million/year | $300 million/year |
Properties
IUPAC Name |
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-8,19H,1-4H3,(H,20,21)(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEDPQWFIBWXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(C)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869840 | |
| Record name | 5-(1-Hydroxyethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134887-87-9 | |
| Record name | alpha-(Hydroxyethyl)imazethapyr | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134887879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxyethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid, known by its CAS number 134887-87-9, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 305.33 g/mol. The compound features a pyridine ring, an imidazole moiety, and a carboxylic acid functional group, which are critical for its biological activity.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit promising antiviral properties. For instance:
- Mechanism of Action : The compound has been studied as an inhibitor of enzymes crucial for viral replication. In particular, it may act on the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) , which is vital for the biosynthesis of guanine nucleotides necessary for viral RNA synthesis.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.25 μg/mL |
| Staphylococcus aureus | 12.5–25 μg/mL |
| Bacillus subtilis | 12.5 μg/mL |
These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to inhibit key metabolic pathways in cancer cells:
- Targeting DHODH : The compound has been identified as a potential inhibitor of Dihydroorotate Dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism. Inhibition of DHODH can lead to pyrimidine depletion, thereby halting the proliferation of cancer cells.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of derivatives of this compound in combating antimicrobial resistance. Specifically, derivatives have been tested against Gram-positive pathogens and pathogenic fungi, demonstrating promising antimicrobial properties. For instance, modifications to the structure have shown enhanced activity against multidrug-resistant strains, indicating that this compound could serve as a scaffold for developing new antimicrobial agents .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Research indicates that certain derivatives exhibit significant DPPH radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress in biological systems .
3. Anticancer Potential
Another area of interest is the anticancer activity of this compound and its derivatives. Studies have shown that specific modifications can enhance cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells. The structure–activity relationship analysis indicates that particular substituents on the imidazole or pyridine rings can significantly influence the anticancer efficacy .
Agricultural Applications
1. Herbicide Development
The compound has been identified as a potential herbicide candidate due to its structural similarities to known herbicides like imazethapyr. Its efficacy in controlling weed growth while maintaining crop safety makes it a valuable addition to agricultural chemistry .
2. Pesticide Formulations
As part of pesticide formulations, this compound can contribute to enhanced efficacy against various pests while minimizing environmental impact. The regulatory frameworks surrounding such compounds are crucial for their development and application in sustainable agriculture practices .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
In a recent study, derivatives of 5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid were synthesized and screened for their antimicrobial properties using broth microdilution methods. The results indicated that certain derivatives exhibited higher potency than existing treatments against resistant strains such as Staphylococcus aureus and Candida auris, showcasing the need for further development in this area .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s pyridine-3-carboxylic acid core is shared with several commercial herbicides, but the substituents on the pyridine and imidazole rings differentiate their activity and selectivity. Below is a comparative analysis:
| Compound Name | Pyridine Substituent (Position 5) | Imidazole Substituents | Primary Use | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1-Hydroxyethyl | 4-Methyl-5-oxo-4-propan-2-yl | Not explicitly reported | Not available |
| Imazapic (2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid) | Methyl | 4-Methyl-4-isopropyl-5-oxo | ALS-inhibiting herbicide | 275.30 |
| Imazamox (5-(Methoxymethyl) analog) | Methoxymethyl | 4-Methyl-4-isopropyl-5-oxo | Broadleaf weed control | 291.30 |
| Imazethapyr (5-Ethyl analog) | Ethyl | 4-Methyl-4-isopropyl-5-oxo | Legume crop herbicide | 289.33 |
Data Sources : Structural details and applications are derived from herbicide registrations and synthesis studies .
Functional Implications
This might reduce soil persistence but enhance root uptake in plants . Methoxymethyl in imazamox increases lipophilicity, favoring translocation in broadleaf weeds, while ethyl in imazethapyr enhances soil residual activity for long-term legume protection .
Synthetic Complexity :
- The hydroxyethyl group may require additional protection/deprotection steps during synthesis compared to simpler alkyl substituents, as seen in imazapic’s straightforward alkylation protocols .
The hydroxyethyl group could modulate interactions with biological targets like bacterial ALS or mammalian kinases .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The compound can be synthesized via condensation reactions involving imidazole and pyridine precursors. A representative approach involves refluxing intermediates such as substituted imidazoles with pyridine-carboxylic acid derivatives in acetic acid with sodium acetate as a catalyst, followed by crystallization . For example:
- Step 1 : React 4-methyl-5-oxo-4-propan-2-yl-1H-imidazole with 5-(1-hydroxyethyl)pyridine-3-carboxylic acid in acetic acid.
- Step 2 : Optimize reaction time (1–5 hours) and temperature (reflux conditions).
- Step 3 : Purify via recrystallization from acetic acid/DMF mixtures to enhance yield and purity .
Q. How is the compound characterized structurally and spectroscopically?
Key characterization methods include:
- NMR : Analyze proton environments (e.g., imidazole NH at δ 12–14 ppm, pyridine protons at δ 7–9 ppm) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) .
Q. What stability considerations are critical during storage?
Stability is influenced by:
- pH : Store in neutral buffers to prevent hydrolysis of the imidazole ring.
- Temperature : Long-term storage at –20°C in desiccated conditions .
- Light sensitivity : Use amber vials to avoid photodegradation of the pyridine moiety .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) can predict transition states and intermediates. For example:
- Use Gaussian or ORCA software to model the condensation reaction between imidazole and pyridine precursors.
- Identify energy barriers for key steps (e.g., cyclization) and adjust catalysts (e.g., NaOAc vs. KOAc) to lower activation energy .
- Validate predictions with experimental yields and kinetics .
Q. What strategies resolve contradictions in biological activity data (e.g., herbicidal vs. non-herbicidal effects)?
Contradictions may arise from:
- Stereochemical variability : Use chiral HPLC to separate enantiomers and test individual isomers .
- Impurity profiles : Conduct LC-MS to detect byproducts (e.g., hydrolyzed imidazole derivatives) .
- Assay conditions : Standardize bioactivity tests (e.g., Arabidopsis root growth inhibition) with positive controls like imazapic .
Q. How does structural modification of the imidazole or pyridine moieties affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Imidazole substitution : Replace the 4-propan-2-yl group with bulkier substituents (e.g., phenyl) to enhance binding to acetolactate synthase (ALS) in plants .
- Pyridine modification : Introduce electron-withdrawing groups (e.g., Cl) at position 5 to improve herbicidal potency .
- Carboxylic acid derivatives : Test ester or amide analogs for enhanced membrane permeability .
Q. What advanced analytical techniques validate degradation pathways under environmental conditions?
- LC-QTOF-MS : Identify photodegradation products (e.g., hydroxylated pyridine derivatives) .
- Soil metabolism studies : Use ¹⁴C-labeled compound to track mineralization rates and bound residues .
- Computational prediction : Apply software like EPI Suite to estimate half-lives in aquatic systems .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
